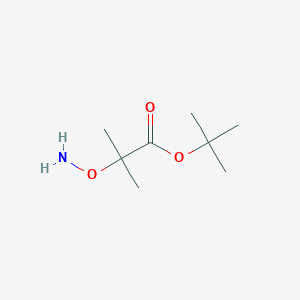

叔丁基 2-(氨氧基)-2-甲基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involved the use of dual-modified SBA-15 materials with Al ions inserting in the framework and −SO3H groups grafting on the pore wall .科学研究应用

合成有机化学

- 隐秘素合成:报道了一种有效的方案,利用与叔丁基 2-(氨氧基)-2-甲基丙酸酯密切相关的叔丁基 (5S,6R,2E, 7E)-5-[(叔丁基二甲基甲硅烷基)氧基]-6-甲基-8-苯基-2, 7-辛二烯酸酯合成隐秘素-24(场环素 A),一种有效的抗癌剂。该化合物对于建立隐秘素生物活性的两个立体中心至关重要 (Eggen 等,2000)。

高分子科学

- 基于氨基酸的聚乙炔:探索了新型氨基酸衍生乙炔单体的合成和聚合,突出了与叔丁基 2-(氨氧基)-2-甲基丙酸酯相关的化合物在开发具有材料科学潜在应用的聚合物中的多功能应用。这些单体用于形成具有不同物理性质的聚合物,表明此类化合物在设计新型聚合物材料方面具有广泛的用途 (Gao 等,2003)。

分子生物学

- NMR 标记: O-叔丁基酪氨酸 (Tby) 是一种非天然氨基酸,在结构修饰上类似于叔丁基 2-(氨氧基)-2-甲基丙酸酯,被证明可作为高分子量系统的出色 NMR 标记。本研究展示了叔丁基基团在生物化学和结构生物学中增强 NMR 信号检测的效用,促进了复杂生物分子的研究 (Chen 等,2015)。

催化

- 铑催化的不对称氢化:合成了具有叔丁基甲基膦基团的刚性 P-手性膦配体,用于铑催化的官能化烯烃不对称氢化。这些配体展示了叔丁基基团对催化活性和对映选择性的影响,突出了该化合物在催化过程中的相关性 (Imamoto 等,2012)。

安全和危害

作用机制

Target of Action

Tert-butyl 2-(aminooxy)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butanol, have been found to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis and cellular signaling .

Mode of Action

It’s known that similar compounds can facilitate chemical transformations . For instance, the tert-butyl group can catalyze the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This suggests that Tert-butyl 2-(aminooxy)-2-methylpropanoate might interact with its targets in a similar manner, possibly altering their function or activity.

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s plausible that Tert-butyl 2-(aminooxy)-2-methylpropanoate could influence similar pathways, potentially affecting the synthesis or degradation of certain biomolecules.

属性

IUPAC Name |

tert-butyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHXEMBNAVCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)